Fmoc-N-methyl-tranexamic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

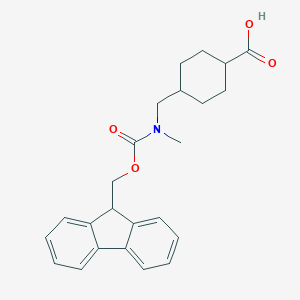

Fmoc-N-methyl-tranexamic acid: is a derivative of tranexamic acid, which is a synthetic lysine analog. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amino acids. The addition of the N-methyl group enhances the compound’s stability and bioavailability, making it a valuable tool in various scientific research applications .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-N-methyl-tranexamic acid typically involves the use of solid-phase peptide synthesis (SPPS) techniques. One common method employs 2-chlorotrityl chloride (2-CTC) resin as a temporary protective group for the carboxylic acid. The N-methylation step can be achieved using either dimethyl sulfate or methyl iodide in the Biron-Kessler method . The desired amino acids, such as Fmoc-N-methyl-threonine and Fmoc-N-methyl-beta-alanine, are synthesized with high yield and purity using these strategies .

Industrial Production Methods: Industrial production of this compound involves large-scale SPPS techniques, utilizing automated peptide synthesizers to ensure high efficiency and consistency. The process includes the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support, followed by deprotection and cleavage steps to obtain the final product .

化学反应分析

Types of Reactions: Fmoc-N-methyl-tranexamic acid undergoes various chemical reactions, including:

Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the free amine group for further functionalization.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the specific functional groups present in the molecule.

Common Reagents and Conditions:

Substitution Reactions: Piperidine is commonly used for Fmoc group removal.

Oxidation and Reduction Reactions: Standard oxidizing and reducing agents, such as hydrogen peroxide and sodium borohydride, can be employed.

Major Products Formed: The major products formed from these reactions include deprotected amino acids and various functionalized derivatives, depending on the specific reagents and conditions used .

科学研究应用

Medicinal Chemistry

Antifibrinolytic Properties

Fmoc-N-methyl-tranexamic acid retains the antifibrinolytic properties of tranexamic acid, which is used clinically to control bleeding. Its mechanism involves inhibiting the activation of plasminogen to plasmin, thereby preventing the breakdown of fibrin clots. This application is particularly significant in surgical settings and for patients with bleeding disorders, such as hemophilia .

Prodrug Development

Research indicates a growing interest in developing prodrugs of tranexamic acid that can enhance bioavailability and efficacy. This compound serves as a potential candidate for oral formulations due to its improved absorption characteristics compared to traditional tranexamic acid . The zwitterionic nature of tranexamic acid limits its permeability through biological membranes, making derivatives like this compound crucial for creating more effective therapeutic agents.

Dermatological Applications

Topical Formulations

this compound has been evaluated for its potential in topical formulations aimed at treating skin disorders. Clinical studies suggest that tranexamic acid can reduce unwanted pigmentation and promote wound healing by modulating inflammatory responses and inhibiting melanin production . The lipophilic nature of the Fmoc derivative enhances skin penetration, making it suitable for dermatological applications.

Biochemical Research

Peptide Synthesis

The Fmoc (9-fluorenylmethoxycarbonyl) group is widely used in solid-phase peptide synthesis (SPPS). This compound can be utilized as a building block in peptide synthesis, allowing for the incorporation of antifibrinolytic properties into peptides designed for therapeutic purposes. The stability of the Fmoc group under various conditions makes it a favorable choice for researchers working on peptide-based drugs .

Table 1: Summary of Case Studies Involving this compound

作用机制

The mechanism of action of Fmoc-N-methyl-tranexamic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of the amino acid during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed under basic conditions to expose the free amine group for further functionalization . The N-methyl group enhances the stability and bioavailability of the resulting peptides, making them more resistant to enzymatic degradation .

相似化合物的比较

Fmoc-tranexamic acid: Similar to Fmoc-N-methyl-tranexamic acid but lacks the N-methyl group, resulting in lower stability and bioavailability.

Fmoc-N-methyl-threonine: Another N-methylated amino acid used in peptide synthesis, offering similar stability and bioavailability benefits.

Fmoc-N-methyl-beta-alanine: Used in peptide synthesis with enhanced stability and bioavailability.

Uniqueness: this compound stands out due to its combination of the Fmoc protecting group and the N-methyl group, which together provide enhanced stability, bioavailability, and resistance to enzymatic degradation. This makes it a valuable tool in the synthesis of peptide-based drugs and biomaterials .

生物活性

Fmoc-N-methyl-tranexamic acid (Fmoc-NMTA) is a derivative of tranexamic acid (TA), which is primarily known for its antifibrinolytic properties. The addition of the Fmoc (9-Fluorenylmethoxycarbonyl) group enhances the compound's stability and bioavailability, making it a valuable tool in peptide synthesis and biological research. This article explores the biological activity of Fmoc-NMTA, focusing on its mechanisms, applications, and relevant case studies.

This compound has the molecular formula C24H27NO4 and features both an N-methyl group and an Fmoc protecting group. These modifications contribute to its unique properties compared to standard tranexamic acid.

| Property | Value |

|---|---|

| Molecular Formula | C24H27NO4 |

| Molecular Weight | 393.48 g/mol |

| Solubility | Soluble in DMF |

| Stability | High under acidic conditions, labile under basic conditions |

Fmoc-NMTA functions primarily as a lysine analog, inhibiting fibrinolysis by blocking plasminogen activation. This action is crucial in various therapeutic contexts, particularly in managing bleeding disorders. Additionally, its structural features allow it to mimic natural amino acids, facilitating studies on protein interactions and enzyme specificity.

Key Mechanisms:

- Inhibition of Plasminogen Activation : Fmoc-NMTA competes with lysine for binding sites on plasminogen activators.

- Protein-Protein Interactions : The compound is utilized in research to dissect interactions between proteins due to its ability to mimic natural amino acids.

- Enzyme-Substrate Specificity : It aids in studying how enzymes interact with substrates in biochemical pathways.

Biological Activity

Recent studies have highlighted the potential anticancer properties of tranexamic acid and its derivatives, including Fmoc-NMTA. Research indicates that these compounds can reduce cancer cell viability through several mechanisms:

- Cell Viability Reduction : In vitro studies demonstrate that Fmoc-NMTA can suppress the viability of various cancer cell lines, including melanoma and breast cancer cells.

- Inhibition of Tumor Growth : Animal models have shown that treatment with Fmoc-NMTA can lead to reduced tumor growth rates.

- Alteration of Signaling Pathways : The compound has been shown to affect intracellular signaling pathways that regulate cell proliferation and oncogenic transformation.

Case Study 1: Anticancer Activity

A study demonstrated that Fmoc-NMTA significantly reduced the viability of MDA-MB-468 breast cancer cells in vitro. The reduction was concentration-dependent, with notable effects observed at low concentrations (0.25% w/v). The mechanism involved inhibition of DNA synthesis and interference with oncogenic signaling pathways such as MYC overexpression.

Case Study 2: Treatment of Chronic Subdural Hematoma (CSDH)

In a clinical case report involving an 86-year-old patient treated with tranexamic acid for CSDH, complete resolution was achieved after one month of therapy without recurrence over two years. This suggests that similar derivatives like Fmoc-NMTA may hold promise in conservative management strategies for hematomas by reducing hyper-fibrinolytic activity.

Research Findings

Research findings indicate that Fmoc-NMTA not only retains the antifibrinolytic properties of tranexamic acid but also enhances the stability and bioavailability necessary for effective therapeutic applications.

Summary of Research Findings:

- Cell Lines Tested : Melanoma (B16), breast (BT474), prostate (DU145).

- Viability Assays : MTT and XTT assays showed significant reductions in cell viability across multiple cancer types.

- Mechanistic Insights : Inhibition of protein synthesis and modification of acetylation status were observed as key biochemical actions.

属性

CAS 编号 |

173690-50-1 |

|---|---|

分子式 |

C24H27NO4 |

分子量 |

393.5 g/mol |

IUPAC 名称 |

4-[[[2-(9H-fluoren-9-ylmethoxy)-2-oxoethyl]amino]methyl]cyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C24H27NO4/c26-23(14-25-13-16-9-11-17(12-10-16)24(27)28)29-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-8,16-17,22,25H,9-15H2,(H,27,28) |

InChI 键 |

IPLFYSZHICEXRE-UHFFFAOYSA-N |

SMILES |

CN(CC1CCC(CC1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

规范 SMILES |

C1CC(CCC1CNCC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。